molecular formula C7H9BO3 B118843 4-Methoxyphenylboronic acid CAS No. 5720-07-0

4-Methoxyphenylboronic acid

Cat. No.: B118843
CAS No.: 5720-07-0
M. Wt: 151.96 g/mol
InChI Key: VOAAEKKFGLPLLU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methoxyphenylboronic acid is primarily used as a reagent in various organic reactions . Its main targets are the reactants in these reactions, such as in Suzuki-Miyaura cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In Suzuki-Miyaura cross-coupling reactions, it acts as an organoboron reagent that provides a boron atom to the reactants . This leads to the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst . The downstream effect of this pathway is the formation of biaryl compounds .

Pharmacokinetics

Its bioavailability in a reaction is influenced by factors such as its purity, concentration, and the conditions of the reaction .

Result of Action

The molecular result of this compound’s action is the formation of new carbon-carbon bonds . This leads to the synthesis of biaryl compounds, which are important structures in many organic compounds, including pharmaceuticals . At the cellular level, its effects would depend on the specific context and the compounds being synthesized.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction, the presence of a suitable catalyst (usually palladium), and the presence of other reactants . Proper storage and handling are also crucial to maintain its stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylboronic acid can be synthesized through various methods. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with trimethyl borate , followed by hydrolysis . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed direct arylation or copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids . These methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxyphenylboronic acid has diverse applications in scientific research, including:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Chlorophenylboronic acid
  • 4-Bromophenylboronic acid
  • 4-Iodophenylboronic acid

Comparison: 4-Methoxyphenylboronic acid is unique due to the presence of a methoxy group at the para position, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different electronic and steric properties, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

(4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAAEKKFGLPLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Record name 4-boronoanisole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205837
Record name Benzeneboronic acid, p-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5720-07-0
Record name (4-Methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5720-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneboronic acid, p-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneboronic acid, p-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 ml of a solution of 10 g of p-bromoanisole in anhydrous diethyl ether were added dropwise at reflux under an inert gas atmosphere to a suspension of 1.3 g of Mg turnings in 5 ml of anhydrous diethyl ether, and the mixture was refluxed for 2 hours. The mixture was then poured into a solution of 9.02 ml of triethylborate in 60 ml of anhydrous ether cooled to -70° C. After stirring for one hour at -70° C., then for one hour at ambient temperature, the solution was poured into a mixture of 11 ml of sulfuric acid and 50 g of ice and water and stirring was carried out for one hour. The organic phase was extracted with 100 ml of a saturated aqueous solution of sodium bicarbonate and the aqueous phases were combined and reacidified with 6N hydrochloric acid, followed by extraction with ether, drying and evaporating under reduced pressure to obtain 3.9 g of the expected product.
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Synthesis routes and methods II

Procedure details

100 ml of a solution of 10 g of p-bromoanisole in anhydrous diethyl ether is added dropwise under reflux to a suspension, under inert gas, of 1.3 g of magnesium turnings in 5 ml of anhydrous diethyl ether, and the mixture is left under reflux for 2 hours. The reaction medium is then poured into a solution of 9.02 ml of triethylborate in 60 ml of anhydrous ether cooled down to −70° C. After agitation for 1 hour at −70° C., then for 1 hour at ambient temperature, the solution is poured into a mixture comprising 11 ml of sulphuric acid and 50 g of ice and water followed by agitation for 1 hour. The organic phase is extracted with 100 ml of an aqueous solution saturated in sodium bicarbonate, the aqueous phases are combined, then reacidified with 6N hydrochloric acid, extracted with ether, dried and evaporated under reduced pressure. 3.9 g of expected product is obtained.
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Synthesis routes and methods III

Procedure details

A solution of the Grignard reagent, prepared from 4-bromoanisole (80.0 g, 0.43 mol) and magnesium (11.96 g, 0.49 mol) in dry THF (300 ml) was added dropwise to a stirred, cooled (-78° C.) solution of tri-isopropyl borate (161.7 g, 0.86 mol) in dry THF (50 ml) under dry nitrogen. The stirred mixture was allowed to warm to room temperature overnight and was then stirred at room temperature for 1 h with 10% hydrochloric acid (300 ml). The product was extracted into ether (twice), the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo to yield a cream-coloured solid (58.5 g) which was recrystallised from water to give colourless crystals.
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Synthesis routes and methods IV

Procedure details

A mixture of 4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (39 mg, 0.10 mmol), phenylboronic acid (14.6 mg, 0.12 mmol), sodium tert-butoxide (38 mg, 0.40 mmol) and ((t-Bu)2POH)2PdCl2 (POPd) (5 mg, 0.01 mmol) in THF (2 mL) was heated to reflux for 4 h. After cooling down, the formed mixture was quenched with 5% citric acid (aq) and extracted with EtOAc (20 mL). The organic layer was washed with brine, dried over MgSO4, filtered, evaporated. The residue was purified by prep-HPLC to yield 36 mg (83%) of the desired product as an off-white foam.
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4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
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Yield
83%

Synthesis routes and methods V

Procedure details

Intermediate 9H-Carbazole-9-akylamines 3 and 4 (Scheme 1). Both starting biphenyl derivatives 1a and 1b were synthesized by Suzuki coupling methodology [Martin, et al, Acta Chem. Scand. 47, 221-230 (1993); and Miyaura, et al, Syn. Commun., 11, 513 (1981)]. A Grignard reagent was prepared from 4-bromoanisole which was subsequently reacted with trimethyl borate in THF. Hydrolysis of the product in aqueous H2SO4 gave 4-methoxyphenylboronic acid. This was then coupled to 1-bromo-2-nitrobenzene or 4-bromo-3-nitroanisole in a mixture of (Ph3P)4Pd, aqueous Na2CO3, EtOH, and benzene to give 1a or 1b, respectively. The biphenyls 1a and 1b were subsequently refluxed in triethyl phosphite to give the carbazoles 2a and 2b. These were then alkylated with bromoacetonitrile in NaH/DMF to afford the respective carbazole-9-acetonitriles. The reduction of the nitriles was accomplished with Raney nickel and aqueous ammonia in 2-methoxyethanol to give the 9H-carbazole-9-ethanamines 3a and 3b. The propanamine 4 was prepared by conjugate addition of 2b to acrylonitrile in NaH/DMF, followed by reduction of the resulting propionitrile with Raney nickel in Ac20 to yield the propyl acetamide. Subsequent hydrolysis in 20% NaOH and EtOH gave the 9H-carbazole-9-propanamine 4. ##STR7##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: The molecular formula of 4-Methoxyphenylboronic acid is C7H9BO3 and its molecular weight is 151.95 g/mol. []

  • A: Studies have employed a range of spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR (both 1H & 13C), to characterize this compound. These analyses provided insights into the compound's vibrational frequencies, electronic transitions, and nuclear magnetic resonance properties. []

    A: this compound serves as a common reagent in the Suzuki–Miyaura coupling reaction. This reaction, catalyzed by palladium complexes, facilitates the formation of a new carbon-carbon bond between this compound and various aryl halides. This reaction is widely employed in organic synthesis, particularly for creating biaryl compounds, which are prevalent in pharmaceuticals, natural products, and materials science. [, , , , ]

    A: One example is the synthesis of optically pure (−)- and (+)-morinol C, and (−)- and (+)-morinol D, where the Mizoroki-Heck reaction is employed to construct the cinnamyl moiety. The use of acetate-protected olefin and this compound in this reaction led to the successful production of morinol C and D. []

    A: In the presence of gold catalysts like PPh3AuNTf2, this compound (or methanol) facilitates the Meyer-Schuster rearrangement of propargylic alcohols into enones at room temperature. This method is particularly effective for synthesizing enones from secondary and tertiary alcohols, often yielding a high E-alkene selectivity. [, ]

  • A: Anionic polymerization of ketenes like (4-chlorophenyl)ethylketene and (4-bromophenyl)ethylketene, initiated by lithium (4-methoxyphenoxide) in tetrahydrofuran at -20°C, produced polyesters with controlled molecular weights and narrow distributions. These polyesters can be further modified using palladium-catalyzed coupling reactions, where the halogen atoms on the side-chain 4-halophenyl groups react with this compound, highlighting their potential as versatile reactive polymers. []
  • A: this compound is employed as a precursor for boron doping during the chemical vapor deposition (CVD) of graphene. This process allows for the simultaneous synthesis and doping of graphene, confirming the presence of boron in the resulting material through Auger electron spectroscopy. []
  • A: Density Functional Theory (DFT) calculations, specifically using the B3LYP method with a 6-311 + G(d,p) basis set, have been employed to analyze the geometric parameters, NMR chemical shifts, UV-Vis spectra, and vibrational frequencies of this compound. These calculations provide valuable insights into the compound's electronic structure, molecular properties, and reactivity. []

    ANone: Various analytical techniques are used to characterize and quantify this compound, depending on the specific application and reaction conditions. These techniques include:

    • NMR Spectroscopy: NMR spectroscopy (1H & 13C) can identify and quantify this compound based on its unique chemical shifts. [, ]
  • A: While this compound is widely used, other arylboronic acids with varying electronic and steric properties can be employed in Suzuki-Miyaura coupling reactions to achieve different product outcomes. The selection of an alternative depends on the specific requirements of the target molecule. []

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